molecular formula C26H26N4O B10921185 1-benzyl-3,6-dimethyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

1-benzyl-3,6-dimethyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10921185
M. Wt: 410.5 g/mol
InChI Key: AUFLCIODVHMQRL-UHFFFAOYSA-N
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Description

1-benzyl-3,6-dimethyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound that belongs to the class of pyrazolopyridines. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-3,6-dimethyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of appropriate pyrazole and pyridine derivatives, followed by N-alkylation and subsequent functional group modifications. The reaction conditions often involve the use of organic solvents such as dichloromethane or ethanol, with catalysts like palladium or copper to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis systems to scale up the production while maintaining consistency in the product quality.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-3,6-dimethyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the benzyl and pyrazole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.

Scientific Research Applications

1-benzyl-3,6-dimethyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules like proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-microbial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-benzyl-3,6-dimethyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-benzyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
  • 1-benzyl-3,6-dimethyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
  • 1-benzyl-3,6-dimethyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-pyrazolo[3,4-b]pyridine-4-sulfonamide

Uniqueness

The uniqueness of 1-benzyl-3,6-dimethyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide lies in its specific structural features, such as the combination of the pyrazolo[3,4-b]pyridine core with the tetrahydronaphthalen-1-yl group. This unique structure contributes to its distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C26H26N4O

Molecular Weight

410.5 g/mol

IUPAC Name

1-benzyl-3,6-dimethyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C26H26N4O/c1-17-15-22(26(31)28-23-14-8-12-20-11-6-7-13-21(20)23)24-18(2)29-30(25(24)27-17)16-19-9-4-3-5-10-19/h3-7,9-11,13,15,23H,8,12,14,16H2,1-2H3,(H,28,31)

InChI Key

AUFLCIODVHMQRL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NN(C2=N1)CC3=CC=CC=C3)C)C(=O)NC4CCCC5=CC=CC=C45

Origin of Product

United States

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